1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, also known by its chemical formula , is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of chalcones, which are characterized by a ketone group flanked by two aromatic rings. The presence of pyridine and quinoline moieties in its structure suggests potential biological activities, particularly as inhibitors of certain enzymes involved in metabolic pathways.
The compound is classified under organic compounds and specifically as a chalcone derivative. It has been identified in various studies for its potential applications in treating diseases related to metabolic disorders, including cancer and protein misfolding diseases. The International Union of Pure and Applied Chemistry (IUPAC) name indicates its structural features, highlighting the presence of both pyridinyl and quinolinyl groups, which may contribute to its biological activity .
The synthesis of 1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one typically involves the condensation of appropriate aldehydes with ketones or other carbonyl compounds. A common method includes:
The reaction mechanism typically involves the formation of an enolate ion from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the chalcone structure. The yield and purity can be optimized through various purification techniques such as recrystallization or chromatography .
1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one has been studied for its reactivity towards various biological targets:
The inhibitory action on enzymes is often assessed through assays measuring enzyme activity in the presence of varying concentrations of the compound. The kinetic parameters such as values are determined to evaluate potency .
The mechanism through which 1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one exerts its biological effects involves:
Studies indicate that this compound shows significant cytotoxic effects on various cancer cell lines, suggesting its potential as an antitumor agent .
Relevant analyses such as spectroscopic methods (NMR, IR) confirm the structure and purity of synthesized compounds .
1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one has several potential applications:
The compound's unique structural features make it a candidate for further research into novel therapeutic agents targeting metabolic diseases and cancers .
PFKFB3 occupies a pivotal position within cancer metabolic reprogramming. This bifunctional enzyme catalyzes the synthesis and degradation of fructose-2,6-bisphosphate (F2,6BP)—the most potent allosteric activator of phosphofructokinase-1 (PFK-1) [3] [6] [7]. PFK-1 governs the rate-limiting step committing glucose to glycolysis. Unlike other PFKFB isoforms (PFKFB1, 2, 4), PFKFB3 possesses an exceptionally high kinase-to-bisphosphatase activity ratio (~740:1), enabling it to constitutively elevate intracellular F2,6BP concentrations, thereby maximizing glycolytic flux even under oxygen-replete conditions [3] [6] [10]. This enzymatic profile renders PFKFB3 indispensable for the Warburg effect—the metabolic hallmark wherein cancer cells preferentially utilize glycolysis for energy production and biosynthetic precursors despite available oxygen [3] [6].
Table 1: Key Properties of Human PFKFB Isoenzymes
| Isoform | Kinase:Bisphosphatase Ratio | Primary Tissue Expression | Role in Cancer Metabolism |
|---|---|---|---|
| PFKFB1 | ≤2.5:1 | Liver, skeletal muscle | Limited involvement |
| PFKFB2 | ≤2.5:1 | Heart | Moderate; hypoxia-responsive |
| PFKFB3 | 710-740:1 | Ubiquitous (high in tumors) | Major driver of Warburg effect |
| PFKFB4 | ~4.6:1 | Testes, tumor cells | Important in redox balance |
PFKFB3 expression is significantly amplified in numerous malignancies—including glioblastoma, gastric cancer, and hematological cancers—driven by multiple oncogenic cues:
Beyond glycolysis, PFKFB3 exhibits non-canonical roles critical for tumorigenesis. Nuclear translocation via a nuclear localization sequence allows F2,6BP to activate cyclin-dependent kinases (CDKs), promoting p27 degradation and accelerating G1/S transition [3] [6]. PFKFB3 also modulates invasion by downregulating E-cadherin and activating focal adhesion kinase (FAK) [2] [4]. Consequently, genetic or pharmacological PFKFB3 inhibition (e.g., via PFK15) triggers cell cycle arrest (G0/G1 phase), mitochondrial apoptosis, reduced invasion, and chemosensitization across diverse cancer models [2] [3] [6].
The development of PFK15 exemplifies structure-activity relationship (SAR) optimization aimed at enhancing potency and selectivity against PFKFB3. Its precursor, 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one), was among the first small molecules identified to inhibit PFKFB3 (IC₅₀ ~20-50 μM). Despite demonstrating anti-proliferative effects in vitro and in xenografts, 3PO suffered from suboptimal pharmacokinetics, limited solubility, and off-target effects against kinases and other glycolytic enzymes [8] [9] [10].
Table 2: Structural and Functional Comparison of 3PO and PFK15
| Property | 3PO | PFK15 | Improvement Factor |
|---|---|---|---|
| Chemical Name | 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one | N/A |
| PFKFB3 IC₅₀ | ~20,000 nM | 207 nM | ~100-fold |
| Cancer Cell Viability IC₅₀ | ~10-50 μM | 0.72-5.08 μM (e.g., H522 cells) | >10-fold |
| Selectivity | Inhibited PFK-1, hexokinase | No inhibition of PFK-1, hexokinase, PFKFB4, or 96-kinase panel | High |
| Solubility | Poor aqueous solubility | Improved (DMSO: 10 mg/mL; 25.2 mg/mL) | >2-fold |
| In Vivo Efficacy | Moderate tumor growth suppression | Strong suppression in xenografts (e.g., MKN45, LLC) | Enhanced |
PFK15 emerged through systematic modification of 3PO’s core chalcone scaffold. Key structural innovations include:
These refinements yielded a molecule (PFK15) with substantially improved biochemical and cellular potency. PFK15 inhibits recombinant human PFKFB3 with an IC₅₀ of 207 nM—representing a 100-fold increase over 3PO [8]. Crucially, it exhibits exceptional selectivity; no activity was detected against PFK-1, hexokinase, phosphoglucose isomerase, PFKFB4, or a panel of 96 kinases [5] [8] [9]. Physicochemical properties were also enhanced, particularly solubility in DMSO (10-25 mg/mL), facilitating in vitro and in vivo administration [5] [8].
In functional assays, PFK15 potently suppresses cancer cell viability (IC₅₀ 0.72 μM in H522 lung cancer cells; 4.01-5.08 μM in esophageal squamous cell carcinoma lines) and induces mitochondrial apoptosis [4] [8] [9]. In vivo, intraperitoneal administration (25 mg/kg) significantly reduced tumor volume and weight in xenograft models of gastric cancer (MKN45 cells) and lung cancer (LLC model) [2] [5] [8]. The structural evolution from 3PO to PFK15 thus delivered a second-generation inhibitor with the requisite potency, selectivity, and drug-like properties for robust preclinical validation.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2